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Compound of Interest

Compound Name:
4-(4-

(Methylsulfonyl)phenyl)piperidine

CAS No.: 885274-65-7

Cat. No.: B1421075

Get Quote

A Guide for Medicinal Chemistry Quality Control

Part 1: Executive Summary & Strategic Framework
In the development of sulfone-based therapeutics (e.g., COX-2 inhibitors, dopaminergic

stabilizers), the intermediate 4-(4-(methylsulfonyl)phenyl)piperidine (CAS: 885274-65-7)

serves as a critical pharmacophore.[1][2] Its structural integrity is defined by three distinct

moieties: a secondary amine (piperidine), a para-substituted phenyl linker, and a polar

methylsulfonyl tail.[1]

This guide moves beyond basic spectral listing. It establishes a causal analytical workflow—

explaining not just what the signals are, but why they appear, how they interact, and how to use

them to validate structural purity against common synthetic byproducts.

Analytical Workflow Diagram
The following directed graph outlines the logical flow for structural validation, prioritizing non-

destructive techniques first.
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Caption: Integrated analytical workflow for structural validation of 4-(4-
(methylsulfonyl)phenyl)piperidine.

Part 2: Mass Spectrometry (LC-MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight. For this secondary

amine, Electrospray Ionization (ESI) in positive mode is the standard protocol due to the high

proton affinity of the piperidine nitrogen.

Ionization & Molecular Weight[2]
Formula:

Exact Mass: 239.0980 Da

Observed Ion:

m/z[1]

Fragmentation Mechanics
Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic

fragmentation pattern useful for distinguishing it from regioisomers (e.g., meta-substituted

analogs).[1][2]

Primary Loss: The methylsulfonyl group is robust, but high energy often leads to the loss of

the methyl radical or
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.

Piperidine Cleavage: The most common fragmentation involves the Retro-Diels-Alder (RDA)

type cleavage or

-cleavage of the piperidine ring.[1][2]

Parent Ion [M+H]+
m/z 240.1

Loss of Methyl (-CH3)
m/z 225.1

 Minor

Sulfonyl Cleavage (-SO2Me)
m/z ~161 (4-phenylpiperidine core)

 Diagnostic

Piperidine Ring Fragmentation
(Complex Pattern)

 High Energy

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation pathway under CID conditions.

Part 3: Infrared Spectroscopy (FT-IR)
IR is the "fingerprint" method, essential for confirming the oxidation state of the sulfur atom. A

sulfide (

) or sulfoxide (

) impurity would show distinct shifts compared to the sulfone (

).[1]

Diagnostic Bands Table[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=160777-45-7
https://patents.google.com/patent/US20040171837A1/en
https://www.benchchem.com/product/b1421075/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-characterization-of-4-4-methylsulfonyl-phenyl-piperidine
https://commonchemistry.cas.org/detail?cas_rn=160777-45-7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421075?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Vibration Mode
Frequency (

)
Structural Insight

Amine (NH) Stretch (Weak/Broad)

Confirms secondary

amine (free base).[1]

[2] Salt forms show

broader ammonium

bands.

Sulfone (

)
Asymmetric Stretch

Critical: Distinguishes

sulfone from sulfoxide

(

).[1][2]

Sulfone (

)
Symmetric Stretch

Confirms

moiety.[1][2]

Aromatic (

)
Ring Stretch

Indicates para-

substitution pattern

(often a doublet).[1][2]

Alkyl (

)
C-H Stretch

Piperidine ring

methylene groups.[1]

[2]

Protocol Note: For the free base, use ATR (Attenuated Total Reflectance) on the neat solid. If

analyzing the HCl salt, KBr pellet transmission is preferred to resolve the ammonium region.

Part 4: Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The analysis below assumes the use of

(Chloroform-d) as the solvent.

H NMR: The Logic of Chemical Shifts
The spectrum is dominated by three distinct regions: the electron-poor aromatic zone, the

electron-withdrawing sulfone methyl, and the aliphatic piperidine ring.[2]
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Aromatic Region: The AA'BB' System
The 1,4-disubstitution (para) creates a symmetric AA'BB' splitting pattern, appearing as two

"roofed" doublets.

Protons ortho to

(

): Highly deshielded by the electron-withdrawing sulfone.[1][2] Expected

ppm.

Protons ortho to Piperidine (

): Less deshielded, influenced by the alkyl group. Expected

ppm.

Aliphatic Region: Conformation & Induction[2]
Methylsulfonyl (

): A sharp, isolated singlet.[1] The electronegative sulfur pulls this signal downfield to

ppm.

Piperidine Ring:

vs

: In high-field instruments (400 MHz+), you may resolve the equatorial and axial protons.

-Protons (adj. to N): Deshielded by Nitrogen (

ppm).[1][2]

-Proton (Methine): The linker proton (

ppm).[1][2]

Consolidated H NMR Data Table ( , 400 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://commonchemistry.cas.org/detail?cas_rn=160777-45-7
https://patents.google.com/patent/US20040171837A1/en
https://patents.google.com/patent/US20040171837A1/en
https://commonchemistry.cas.org/detail?cas_rn=160777-45-7
https://commonchemistry.cas.org/detail?cas_rn=160777-45-7
https://patents.google.com/patent/US20040171837A1/en
https://commonchemistry.cas.org/detail?cas_rn=160777-45-7
https://patents.google.com/patent/US20040171837A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421075?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Type (ppm) Multiplicity (Hz)
Assignment
Logic

Ar-H (ortho to

)
Aromatic Doublet (d)

Electron-

withdrawing

effect of

.[1][2]

Ar-H (ortho to

Pip)
Aromatic Doublet (d)

Ortho to alkyl

group.[1][2]

Piperidine-2,6

(

)

Aliphatic
Broad

Doublet

Adjacent to

Nitrogen

(deshielded).

[1][2]

Methyl Singlet (s) -

Characteristic

sulfone

methyl.[1][2]

Piperidine-2,6

(

)

Aliphatic
Triplet of

doublets

Axial protons

(shielded).[1]

[2]

Piperidine-4

(CH)
Methine Multiplet (m) -

Benzylic-like

position.[1][2]

Piperidine-3,5 Aliphatic Multiplet (m) -

Overlapping

methylene

envelope.[1]

[2]

NH Amine Broad (br s) -

Exchangeabl

e; shift varies

with conc.[1]

[2]

C NMR Highlights
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Carbonyl/Nitrile: None (Absence confirms purity).[1]

Aromatic Carbons: Four signals.[3][4] The C-S carbon is most deshielded (

ppm), followed by the C-C(pip) (

ppm).

Methyl Carbon:

ppm (Characteristic of

).[1]

Part 5: Quality Control & Impurity Profiling[2]
In a drug development context, "pure" is relative to the downstream application. The following

impurities are common in the synthesis of this building block.

Common Impurities Table
Impurity Origin Detection Method Key Signal

4-

(Methylsulfonyl)phenyl

boronic acid

Suzuki Coupling SM H NMR

Boronic acid OH

protons (broad,

variable) or aromatic

shift changes.[1][2]

Boc-Protected

Intermediate
Deprotection Failure H NMR

Strong singlet at

ppm (9H, t-Butyl).[1]

[2]

Residual Solvents Process GC / NMR

Ethanol (

), Ethyl Acetate (

).[1]

Part 6: Experimental Protocol (Self-Validating)
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Standard Operating Procedure: NMR Sample
Preparation

Massing: Weigh

mg of the solid into a clean vial.

Solvation: Add

mL of

(99.8% D) containing 0.03% TMS (internal standard).

Check: If the sample does not dissolve completely (common for HCl salts), switch to

.[1][2] Note that chemical shifts will migrate (e.g., NH becomes distinct at

ppm).[1][2]

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent

line broadening due to particulates.

Acquisition:

Pulse Angle:

Relaxation Delay (

):

sec (Increase to

sec for quantitative integration).

Scans (

): 16 (Proton), 1024 (Carbon).[1]

Validation Step: Verify the integration ratio. Set the methyl sulfone singlet (
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ppm) to integral = 3.00. The aromatic region must integrate to 4.00 (

). If the aromatic integral is

, suspect solvent occlusion or weighing error.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 4-(4-
(methylsulfonyl)phenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1421075/docs#comprehensive-spectroscopic-
characterization-of-4-4-methylsulfonyl-phenyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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